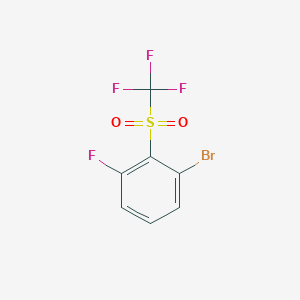
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H3BrF4O2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylsulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are further reacted to yield the final product .
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The trifluoromethylsulfonyl group can undergo oxidation or reduction reactions, leading to different products depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms, as well as the trifluoromethylsulfonyl group, allows the compound to participate in a range of chemical reactions. These interactions can affect molecular pathways and lead to the formation of different products .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(trifluoromethyl)benzene: Similar structure but lacks the fluorine atom at the 3-position.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of the trifluoromethylsulfonyl group.
1-Bromo-3-fluorobenzene: Lacks the trifluoromethylsulfonyl group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H3BrF4O2S |
|---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-4-2-1-3-5(9)6(4)15(13,14)7(10,11)12/h1-3H |
InChI Key |
YROZTZWPZLTDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)
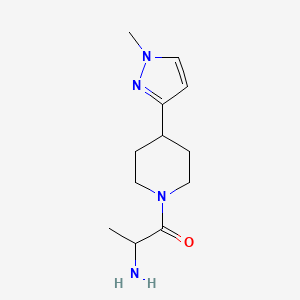

![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)
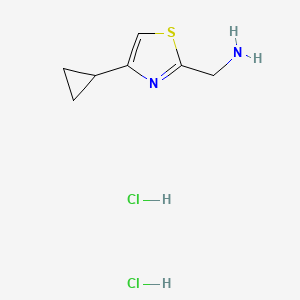
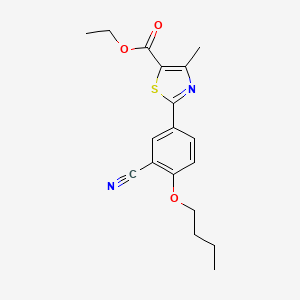
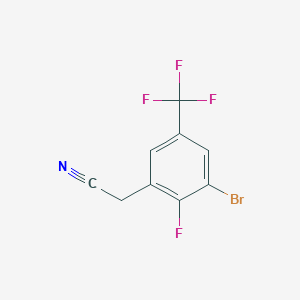
![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)
![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)
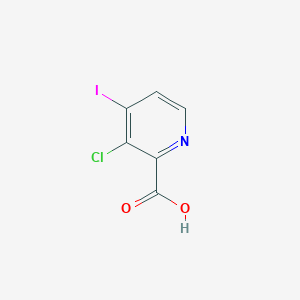
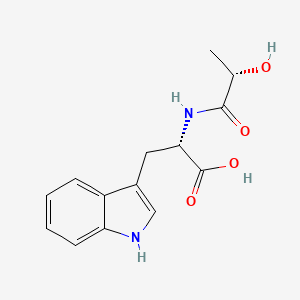
![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
